molecular formula C25H20FN3O B5834907 (E)-N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2,3-DIPHENYL-2-PROPENAMIDE

(E)-N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2,3-DIPHENYL-2-PROPENAMIDE

Cat. No.: B5834907
M. Wt: 397.4 g/mol
InChI Key: RMVMVALNEXDIJD-OQKWZONESA-N
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Description

(E)-N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2,3-DIPHENYL-2-PROPENAMIDE is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a fluorobenzyl group, a pyrazole ring, and a propenamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2,3-DIPHENYL-2-PROPENAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring through the reaction of hydrazine with an appropriate diketone. The fluorobenzyl group is then introduced via nucleophilic substitution reactions. The final step involves the formation of the propenamide moiety through a condensation reaction with cinnamaldehyde under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions: (E)-N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2,3-DIPHENYL-2-PROPENAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorobenzyl group, using reagents like sodium azide or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in DMF (dimethylformamide).

Major Products:

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of primary amines and alcohols.

    Substitution: Formation of azides and thiols derivatives.

Scientific Research Applications

(E)-N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2,3-DIPHENYL-2-PROPENAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2,3-DIPHENYL-2-PROPENAMIDE involves its interaction with molecular targets such as enzymes and receptors. The fluorobenzyl group enhances its binding affinity to specific proteins, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • (E)-N-[1-(2-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-2,3-DIPHENYL-2-PROPENAMIDE
  • (E)-N-[1-(2-BROMOBENZYL)-1H-PYRAZOL-3-YL]-2,3-DIPHENYL-2-PROPENAMIDE
  • (E)-N-[1-(2-METHYLBENZYL)-1H-PYRAZOL-3-YL]-2,3-DIPHENYL-2-PROPENAMIDE

Comparison: (E)-N-[1-(2-FLUOROBENZYL)-1H-P

Properties

IUPAC Name

(E)-N-[1-[(2-fluorophenyl)methyl]pyrazol-3-yl]-2,3-diphenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN3O/c26-23-14-8-7-13-21(23)18-29-16-15-24(28-29)27-25(30)22(20-11-5-2-6-12-20)17-19-9-3-1-4-10-19/h1-17H,18H2,(H,27,28,30)/b22-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMVMVALNEXDIJD-OQKWZONESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)NC3=NN(C=C3)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C(=O)NC3=NN(C=C3)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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